molecular formula C6H11Br B13442173 1-Bromo-3,3-dimethyl-1-butene

1-Bromo-3,3-dimethyl-1-butene

Cat. No.: B13442173
M. Wt: 163.06 g/mol
InChI Key: OPBXPQWSUBEPEK-SNAWJCMRSA-N
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Description

1-Bromo-3,3-dimethyl-1-butene (C₆H₁₁Br) is an aliphatic bromoalkene characterized by a four-carbon chain with a bromine atom at position 1, two methyl groups at position 3, and a double bond between carbons 1 and 2. This structure confers reactivity typical of alkenes and alkyl bromides, making it valuable in synthesis, particularly in elimination and addition reactions.

Properties

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

(E)-1-bromo-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4+

InChI Key

OPBXPQWSUBEPEK-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)/C=C/Br

Canonical SMILES

CC(C)(C)C=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-dimethyl-1-butene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 3,3-dimethyl-1-butene is treated with hydrogen bromide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the process and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3,3-dimethyl-1-butene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-dimethyl-1-butene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the addition of hydrogen bromide, the double bond is protonated to form a carbocation, which is then attacked by the bromide ion to form the final product . This mechanism highlights the compound’s reactivity and its ability to undergo various transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Isomers and Saturated Analogues
  • 3,3-Dimethyl-1-butene (C₆H₁₀): Structure: Lacks the bromine substituent, sharing only the 3,3-dimethyl-1-butene backbone. Reactivity: Primarily undergoes alkene-specific reactions (e.g., hydrogenation, polymerization). Evidence highlights its use in isomerization studies and radiolysis product analysis .
  • 1-Bromo-3,3-dimethylbutane (C₆H₁₃Br; CAS 1647-23-0): Structure: Saturated analog with bromine at position 1. Reactivity: Predominantly participates in SN2 substitutions due to its primary alkyl bromide nature. No double bond limits addition reactions . Boiling Point: Expected to be higher than the unsaturated 1-bromo-3,3-dimethyl-1-butene due to increased molecular weight and lack of planar geometry.
2.2 Halogenated Derivatives
  • 1,2-Dibromo-3,3-dimethyl-1-butene (C₆H₁₀Br₂; CAS 99584-95-9): Structure: Additional bromine at position 2. Reactivity: Enhanced electrophilicity facilitates dihalide elimination (e.g., forming alkynes) or tandem substitution. Safety: Classified as hazardous, requiring strict handling protocols . Physical Properties: Higher molecular weight (257.96 g/mol) suggests elevated boiling point compared to the monobromo compound.
  • 1-Chloro-4-diazo-2,3-dimethyl-1-butene (C₆H₈ClN₂):

    • Structure : Chlorine and diazo group at positions 1 and 4, respectively.
    • Reactivity : Diazo group enables cyclopropanation or carbene generation under catalytic decomposition. Chlorine’s lower electronegativity vs. bromine may reduce leaving-group efficiency in substitutions .
2.3 Fluorinated and Aromatic Bromides
  • 1-Bromo-3,3,3-trifluoropropene (C₃H₂BrF₃):

    • Structure : Shorter chain (propene) with trifluoromethyl groups.
    • Boiling Point : 40°C, significantly lower than aliphatic bromoalkenes due to fluorine’s volatility .
    • Reactivity : Fluorine’s electron-withdrawing effects stabilize the double bond, reducing electrophilic addition rates.
  • 1-Bromo-3,5-dimethylbenzene (C₈H₉Br): Structure: Aromatic bromide with methyl groups. Reactivity: Undergoes Ullmann or Suzuki couplings (e.g., in PEG/dioxane systems with Pd catalysts). Heterogeneous separation via CO₂ pressure noted in ether and phenol syntheses . Key Contrast: Aromatic vs. aliphatic bromides differ markedly in resonance stabilization and reaction pathways.

Data Table: Key Properties and Reactivity

Compound CAS Number Molecular Formula Boiling Point (°C) Key Reactivity
This compound Not specified C₆H₁₁Br Estimated 120-140* Elimination (alkyne formation), electrophilic addition
3,3-Dimethyl-1-butene 107-39-1 C₆H₁₀ ~90-95 Hydrogenation, polymerization
1-Bromo-3,3-dimethylbutane 1647-23-0 C₆H₁₃Br ~150-160 SN2 substitution, nucleophilic displacement
1,2-Dibromo-3,3-dimethyl-1-butene 99584-95-9 C₆H₁₀Br₂ >160 Dihalide elimination, hazardous decomposition
1-Bromo-3,3,3-trifluoropropene Not specified C₃H₂BrF₃ 40 Stabilized addition reactions, low boiling point

*Estimated based on homologous series trends.

Biological Activity

1-Bromo-3,3-dimethyl-1-butene (CAS No. 1647-23-0) is an organic compound characterized by its brominated alkene structure. It has garnered interest in various fields including organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula C6H13Br and a molecular weight of 165.07 g/mol. Its structure includes a bromo substituent on a branched alkene, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H13Br
Molecular Weight165.07 g/mol
Boiling PointNot available
Solubility0.357 mg/ml
Lipinski's Rule0.0

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its electrophilic nature, which allows it to react with nucleophiles in biological systems. The compound can undergo various reactions such as:

  • Electrophilic Addition : The bromine atom can participate in electrophilic addition reactions with nucleophiles, leading to the formation of more complex molecules.
  • Radical Reactions : Under certain conditions, it can generate free radicals that may interact with cellular components, potentially leading to oxidative stress.

Case Study: Clastogenic Activity

Research has indicated that this compound exhibits clastogenic activity in vitro. Clastogenic agents are known to cause breaks in chromosomes, leading to genetic mutations. A study demonstrated that this compound induced chromosomal aberrations in cultured mammalian cells, suggesting potential genotoxic effects .

Toxicological Profile

The toxicological assessment of this compound reveals several key points:

  • Skin Permeation : The log Kp value for skin permeation is -5.13 cm/s, indicating low permeability through the skin barrier.
  • Bioavailability : The compound has a bioavailability score of 0.55, suggesting moderate absorption when introduced into biological systems.
  • Safety Classification : It is classified as a dangerous substance due to its potential harmful effects on human health.

Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this effect.
  • Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent .

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